molecular formula C6H9N5O2 B10891128 N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide

N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide

Katalognummer: B10891128
Molekulargewicht: 183.17 g/mol
InChI-Schlüssel: HQVYBIVTFZUCMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide is a nitrogen-rich heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. The compound features a tetrazole ring, which is known for its high nitrogen content and stability, making it valuable in energetic materials and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide typically involves the cycloaddition of azides with nitriles. One common method includes the reaction of a nitrile with sodium azide in the presence of a catalyst such as zinc chloride. This reaction proceeds under mild conditions and yields the tetrazole derivative .

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide stands out due to its unique combination of a tetrazole ring and a tetrahydrofuran moiety, which imparts distinct chemical and physical properties. This combination enhances its stability and reactivity, making it valuable in various applications .

Eigenschaften

Molekularformel

C6H9N5O2

Molekulargewicht

183.17 g/mol

IUPAC-Name

N-(2H-tetrazol-5-yl)oxolane-2-carboxamide

InChI

InChI=1S/C6H9N5O2/c12-5(4-2-1-3-13-4)7-6-8-10-11-9-6/h4H,1-3H2,(H2,7,8,9,10,11,12)

InChI-Schlüssel

HQVYBIVTFZUCMF-UHFFFAOYSA-N

Kanonische SMILES

C1CC(OC1)C(=O)NC2=NNN=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.